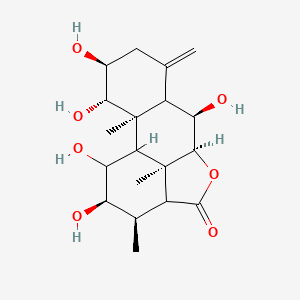
Longilactone, delta-4(18)-Isomer, 2alpha-alcoho
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Longilactone, delta-4(18)-Isomer, 2alpha-alcohol is a natural product that has been isolated from the root bark of the Longifolia tree. This compound has been found to have various biological activities, making it an interesting target for scientific research.
Mechanism of Action
The mechanism of action of Longilactone, delta-4(18)-Isomer, 2alpha-alcohol is not fully understood. However, studies have suggested that the compound exerts its biological activities through various mechanisms, including the inhibition of inflammatory pathways, scavenging of reactive oxygen species, and regulation of cell signaling pathways.
Biochemical and Physiological Effects:
Longilactone, delta-4(18)-Isomer, 2alpha-alcohol has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. Additionally, Longilactone, delta-4(18)-Isomer, 2alpha-alcohol has been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of Longilactone, delta-4(18)-Isomer, 2alpha-alcohol is that it is a natural product, making it a safer alternative to synthetic compounds. Additionally, the compound has been found to exhibit various biological activities, making it a promising target for scientific research. However, one of the limitations of Longilactone, delta-4(18)-Isomer, 2alpha-alcohol is that its mechanism of action is not fully understood, making it difficult to develop targeted therapies.
Future Directions
There are several future directions for the research of Longilactone, delta-4(18)-Isomer, 2alpha-alcohol. One direction is to further investigate the compound's mechanism of action, which could lead to the development of more targeted therapies. Additionally, the compound could be studied for its potential use in the treatment of other diseases, such as cardiovascular disease and autoimmune disorders. Finally, the synthesis of Longilactone, delta-4(18)-Isomer, 2alpha-alcohol could be optimized to improve its yield and purity, making it more accessible for scientific research.
Conclusion:
Longilactone, delta-4(18)-Isomer, 2alpha-alcohol is a natural product that has been found to exhibit various biological activities, making it a promising target for scientific research. While the compound's mechanism of action is not fully understood, studies have suggested that it exerts its effects through various mechanisms. Longilactone, delta-4(18)-Isomer, 2alpha-alcohol has been studied for its potential use in the treatment of various diseases, and there are several future directions for its research.
Synthesis Methods
The synthesis of Longilactone, delta-4(18)-Isomer, 2alpha-alcohol has been achieved through a multi-step process. The initial step involves the extraction of the compound from the root bark of the Longifolia tree. This is followed by purification and isolation of the compound using various chromatography techniques. The final step involves the conversion of the compound to its 2alpha-alcohol form.
Scientific Research Applications
Longilactone, delta-4(18)-Isomer, 2alpha-alcohol has been found to exhibit various biological activities, including anti-inflammatory, antioxidative, and anticancer properties. These properties make it a promising target for scientific research. The compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
(2S,3S,4S,8R,9S,13R,14R,15R,16R)-3,4,8,14,15-pentahydroxy-2,13,16-trimethyl-6-methylidene-10-oxatetracyclo[7.6.1.02,7.012,16]hexadecan-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O7/c1-6-5-8(20)15(24)18(3)9(6)12(22)16-19(4)10(17(25)26-16)7(2)11(21)13(23)14(18)19/h7-16,20-24H,1,5H2,2-4H3/t7-,8+,9?,10?,11-,12-,13+,14?,15-,16-,18+,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMMVDQCVABATJ-NNLGHBTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C2C3(C(C(C4C2(C1C(=O)O4)C)O)C(=C)CC(C3O)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H](C2[C@]3([C@@H]([C@H](CC(=C)C3[C@H]([C@@H]4[C@]2(C1C(=O)O4)C)O)O)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Longilactone, delta-4(18)-Isomer, 2alpha-alcoho | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2655122.png)
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2655123.png)
![2-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2655124.png)
![(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2655125.png)
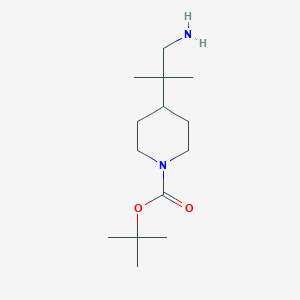
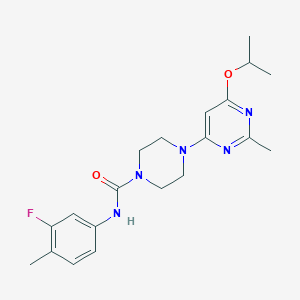
![methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate](/img/structure/B2655130.png)

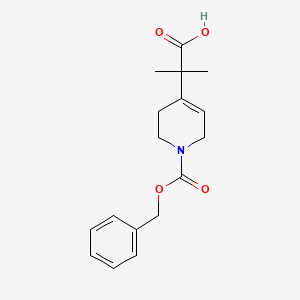


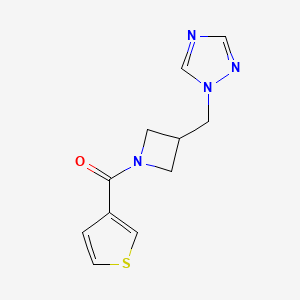
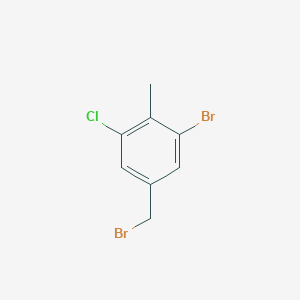
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2655141.png)